![molecular formula C24H28N4O3S3 B2454499 4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 683767-65-9](/img/structure/B2454499.png)
4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The compound’s structure suggests that it might exhibit interesting electronic properties. The presence of multiple aromatic rings could allow for delocalized electrons and interesting intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings in this compound could potentially result in a relatively high melting point and low solubility in water .Scientific Research Applications
Structure-Activity Relationships
- Selective Endothelin Receptor-A Antagonists : Compounds similar to 4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide have been studied for their potency as small molecule ETA receptor antagonists. Variations in the aryl group structure significantly influence their activity, with certain substitutions enhancing potency and providing both in vivo activity and moderate half-lives (Wu et al., 1997).
Synthesis and Applications
- Synthesis of Benzothiazoles and Thiazolopyridines : A method for the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals, was developed using a metal- and reagent-free approach (Qian et al., 2017).
- Anticancer Evaluation and Docking Study : Novel compounds containing thiadiazole scaffolds and benzamide groups, similar in structure to the compound , have demonstrated significant in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
- Antimicrobial Agents : Derivatives of thiazole and benzamide have been synthesized and showed promising results as antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Miscellaneous Applications
- Antimicrobial Activity Study : Novel heterocycles including benzothiazole derivatives have been synthesized and exhibited broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
- Green Chemistry Synthesis : N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, structurally related to the compound of interest, were synthesized using a green chemistry approach with nearly quantitative yields (Horishny & Matiychuk, 2020).
Future Directions
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S3/c1-4-6-14-28(15-7-5-2)34(30,31)18-10-8-17(9-11-18)23(29)27-24-26-19-12-13-20-21(22(19)33-24)25-16(3)32-20/h8-13H,4-7,14-15H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHTZXWMVYKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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